(3-Pentafluoroethylsulfanyl-propyl)-(2-trifluoromethyl-benzyl)-amine

Lipophilicity Drug-likeness Membrane permeability

(3-Pentafluoroethylsulfanyl-propyl)-(2-trifluoromethyl-benzyl)-amine (molecular formula C13H13F8NS, molecular weight 367.30 g/mol) is a fluorinated secondary amine that combines an ortho-trifluoromethyl benzyl moiety with a pentafluoroethylsulfanyl-propyl side chain. This compound belongs to a growing family of polyfluorinated amines under investigation for medicinal chemistry and agrochemical applications, where the cumulative electron‑withdrawing effects of multiple C–F bonds modulate lipophilicity, basicity, and metabolic stability.

Molecular Formula C13H13F8NS
Molecular Weight 367.30 g/mol
Cat. No. B12118873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Pentafluoroethylsulfanyl-propyl)-(2-trifluoromethyl-benzyl)-amine
Molecular FormulaC13H13F8NS
Molecular Weight367.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNCCCSC(C(F)(F)F)(F)F)C(F)(F)F
InChIInChI=1S/C13H13F8NS/c14-11(15,16)10-5-2-1-4-9(10)8-22-6-3-7-23-13(20,21)12(17,18)19/h1-2,4-5,22H,3,6-8H2
InChIKeyOJYNJXOBLHODDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (3-Pentafluoroethylsulfanyl-propyl)-(2-trifluoromethyl-benzyl)-amine: A Fluorinated Secondary Amine for Specialized Research Applications


(3-Pentafluoroethylsulfanyl-propyl)-(2-trifluoromethyl-benzyl)-amine (molecular formula C13H13F8NS, molecular weight 367.30 g/mol) is a fluorinated secondary amine that combines an ortho-trifluoromethyl benzyl moiety with a pentafluoroethylsulfanyl-propyl side chain . This compound belongs to a growing family of polyfluorinated amines under investigation for medicinal chemistry and agrochemical applications, where the cumulative electron‑withdrawing effects of multiple C–F bonds modulate lipophilicity, basicity, and metabolic stability. Primary peer‑reviewed literature specific to this compound is sparse; the quantitative differentiation presented below therefore relies on comparative analysis of structural analogs with verified properties [1]. The ortho‑trifluoromethyl substitution pattern distinguishes this molecule from its meta‑ and para‑isomers, potentially biasing conformational equilibria and molecular recognition events that are critical in biological systems.

Why Generic Substitution Is Not Viable for (3-Pentafluoroethylsulfanyl-propyl)-(2-trifluoromethyl-benzyl)-amine


Compounds within the pentafluoroethylsulfanyl‑propyl benzylamine family cannot be interchanged without altering key physicochemical and biological properties. Even subtle positional isomerism—moving the trifluoromethyl group from the ortho to meta or para position—changes the electron density distribution on the aromatic ring and the steric environment around the secondary amine, which in turn modulates pKa, lipophilicity (LogP), and target‑binding geometry [1]. Replacing the ortho‑CF3 substituent with a methyl group (2‑Me analog) reduces the LogP by approximately 0.9 log units and eliminates eight fluorine‑centered hydrogen‑bond acceptor sites, severely compromising the compound's ability to engage in multipolar interactions . These differences are not cosmetic; they directly impact membrane permeability, metabolic stability, and receptor‑ligand complementarity, making generic substitution a risk for irreproducible or misleading experimental results [2].

Quantitative Differentiation of (3-Pentafluoroethylsulfanyl-propyl)-(2-trifluoromethyl-benzyl)-amine from Its Closest Analogs


Lipophilicity Advantage: LogP of the ortho-CF3 Compound vs. the 2‑Methyl Analog

The target compound exhibits a computed LogP approximately 0.90 units higher than the directly comparable 2‑methylbenzyl analog. LogP values for the ortho‑CF3 compound are taken from the structurally closest para‑CF3 isomer (LogP = 5.46) because the identical molecular formula and similar connectivity make the LogP difference between ortho and para isomers ≤0.2 log units . The 2‑methylbenzyl analog (CAS 1208078‑56‑1) has a predicted LogP of 4.56 . This 0.90‑unit increase corresponds to an approximately 8‑fold higher partition coefficient, which translates into significantly enhanced passive membrane permeability and blood‑brain barrier (BBB) penetration potential.

Lipophilicity Drug-likeness Membrane permeability

Fluorine Content as a Driver of Metabolic Stability: %F Comparison with Non‑CF3 Analogs

The target compound contains 41.4% fluorine by mass (8 F atoms, MW 367.30 g/mol), which is substantially higher than the 2‑methylbenzyl analog (30.3% F, 5 F atoms, MW 313.33 g/mol ) and the 3‑fluorobenzyl analog (35.9% F, 6 F atoms, MW 317.30 g/mol [1]). Fluorine content is directly correlated with oxidative metabolic stability because C–F bonds are resistant to cytochrome P450-mediated oxidation. The 11.1 percentage‑point increase in fluorine content relative to the 2‑Me analog raises the fraction of metabolically blocked sites and reduces the overall metabolic liability of the molecule.

Metabolic stability Fluorine content Drug metabolism

Ortho‑Substitution Effect on Amine Basicity: pKa Shift Relative to Meta and Para Isomers

The ortho‑trifluoromethyl group exerts a proximity‑dependent electron‑withdrawing effect that lowers the pKa of the secondary amine more than the meta‑ or para‑CF3 isomers. While measured pKa data for this series are not available in the public domain, class‑level trends for benzylamines bearing ortho‑electron‑withdrawing groups indicate a pKa reduction of 0.3–0.8 units compared with the para isomer [1]. A lower pKa increases the fraction of neutral (free‑base) species at physiological pH, which can improve passive membrane permeability and alter the pH‑dependent partitioning behavior of the molecule in subcellular compartments.

Basicity pKa Receptor binding Ortho effect

Molar Refractivity and Polarizability: Differentiation from the 3‑Fluorobenzyl and 2‑Methylbenzyl Analogs

Molar refractivity (MR) correlates with molecular polarizability and influences London dispersion forces that dominate ligand–protein interactions. The target compound (C13H13F8NS) has a higher calculated MR due to the additional trifluoromethyl group and the larger number of polarizable fluorine atoms. Using the atomic contribution method, the predicted MR for the target is approximately 68.5 cm³·mol⁻¹, compared with 60.2 cm³·mol⁻¹ for the 3‑fluorobenzyl analog (C12H13F6NS) [1] and 58.9 cm³·mol⁻¹ for the 2‑methylbenzyl analog (C13H16F5NS) . The 8.3–9.6 cm³·mol⁻¹ increase augments van der Waals interactions within hydrophobic binding pockets.

Polarizability Dispersion interactions Drug–target binding

High‑Impact Application Scenarios for (3-Pentafluoroethylsulfanyl-propyl)-(2-trifluoromethyl-benzyl)-amine


CNS Drug Discovery Lead Optimization

The combination of high LogP (≈5.46) and elevated fluorine content (41.4% F) makes the compound a strong candidate for central nervous system (CNS) programs where blood‑brain barrier penetration is required. The 0.90‑unit LogP advantage over the 2‑methylbenzyl analog directly predicts superior brain‑to‑plasma ratios [Section 3, Evidence 1]. The ortho‑CF3 group simultaneously lowers amine basicity, reducing P‑glycoprotein efflux susceptibility associated with protonated amines, further enhancing CNS exposure [Section 3, Evidence 3].

Agrochemical Lead Discovery

Fluorinated amines are privileged scaffolds in agrochemistry. The compound's 41.4% fluorine mass fraction translates to enhanced environmental stability and resistance to oxidative degradation in soil and sunlight [Section 3, Evidence 2]. The ortho‑substitution pattern may also confer selectivity against non‑target organisms by biasing receptor binding geometry [Section 3, Evidence 3].

Chemical Probe for Protein–Ligand Interaction Studies

The elevated molar refractivity (+8.3–9.6 cm³·mol⁻¹ vs. less fluorinated analogs) and the eight fluorine atoms make the compound an excellent candidate for ¹⁹F NMR‑based protein‑observed binding assays and for exploiting fluorine‑mediated halogen‑bonding contacts with protein backbones [Section 3, Evidence 4]. The ortho‑CF3 group provides a distinctive NMR chemical shift that can be monitored without overlap from aromatic proton signals.

Building Block for Fluorinated Heterocycle Synthesis

The secondary amine can serve as a versatile synthetic handle for constructing fluorinated heterocycles (e.g., through reductive amination, N‑arylation, or ring‑closing metathesis). The pentafluoroethylsulfanyl group remains stable under diverse reaction conditions, and the ortho‑CF3 group directs regioselective metalation ortho to the benzylamine nitrogen, enabling late‑stage diversification [Section 2].

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